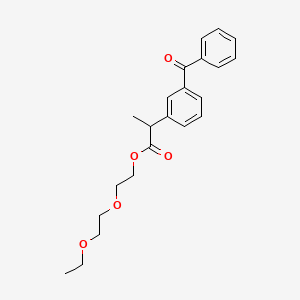

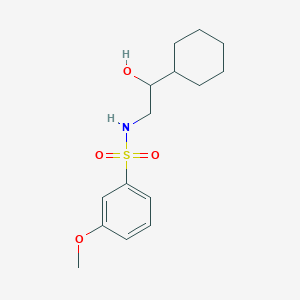

2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various ethyl propionate derivatives has been explored in the provided studies. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involved spectroscopic techniques such as FT-IR, NMR, and ESI-MS, and was tested as an insect growth regulator . Another study focused on the synthesis of ethyl 2-(2-ethoxy-2-oxoethoxy)-propionate, an intermediate in the synthesis of furanone, using benzene derivatives and ethyl lactate as raw materials . Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate was synthesized from L-tyrosine through a series of reactions including O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenated debenzylation . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of the synthesized compounds were calculated using density functional theory (DFT) methods. For example, the molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate were determined using the B3LYP hybrid functional at a specific level of basis set . Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate's structure was investigated using FTIR, FT-Raman, and DFT computations, revealing details of electronic structure and intramolecular interactions . The structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was confirmed through crystallography and spectrometric identifications .

Chemical Reactions Analysis

The reactivity and potential applications of the synthesized compounds were assessed through various analyses. The bioactivity of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was explained by calculating HOMO-LUMO energies and using Autodock software to study binding interactions with a juvenile hormone binding protein . The study of ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate also involved HOMO and LUMO analysis to assess the possibility of charge transfer and pharmaceutical activity . Reactions of methyl (E,Z)-2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-dimethylaminopro-penoate with heteroarylhydrazines were explored, yielding different types of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic and analytical techniques. The study of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with copper(II) and cobalt(II) ions included electronic absorption, IR, NMR spectroscopy, and elemental analysis to determine the structures and coordination entities of the complexes . The thermal behavior of these compounds was also studied using differential scanning calorimetry and thermogravimetric analysis .

科学的研究の応用

Catalyst Development for Chemical Synthesis

Research on catalysts like those involving palladium complexes, such as those detailed by Clegg et al. (1999), highlights the development of highly active and selective catalysts for chemical reactions. These catalysts, including L2Pd(dba) complexes, are used in the production of methyl propanoate via methoxycarbonylation of ethene. Such studies suggest that derivatives of "2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate" might serve as intermediates or ligands in catalytic systems for synthesizing various organic compounds (Clegg et al., 1999).

Drug Discovery and Molecular Design

In the realm of medicinal chemistry, compounds with a benzoylphenyl moiety, similar to "2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate", have been explored for their biological activity. For instance, Cobb et al. (1998) and other studies have investigated N-(2-Benzoylphenyl)-L-tyrosine derivatives as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, showing potential in treating type 2 diabetes. These studies provide a basis for the use of such compounds in the design and optimization of new therapeutic agents (Cobb et al., 1998).

Materials Science and Polymer Chemistry

Research by Han et al. (2003) on the polymerization of oligo(ethylene glycol) methyl ether methacrylates demonstrates the utility of ethoxyethoxy groups in synthesizing thermally sensitive water-soluble polymethacrylates. Such polymers have applications in biotechnology and materials science, indicating the relevance of ethoxyethoxy derivatives in developing novel polymeric materials (Han et al., 2003).

Environmental Chemistry and Green Chemistry

The study on the degradation of organic compounds in wastewater treatment by Sun and Pignatello (1993) illustrates the environmental applications of related chemical processes. Although not directly about "2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate", it shows how similar compounds could be intermediates in the breakdown or synthesis of environmentally relevant chemicals (Sun & Pignatello, 1993).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The compound should be handled with care, following the associated precautionary statements .

特性

IUPAC Name |

2-(2-ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-3-25-12-13-26-14-15-27-22(24)17(2)19-10-7-11-20(16-19)21(23)18-8-5-4-6-9-18/h4-11,16-17H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHFYAVGWONFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyethoxy)ethyl 2-(3-benzoylphenyl)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2517645.png)

![1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2517646.png)

![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)

![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2517653.png)

![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2517662.png)